Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.
An androstanol non-depolarizing neuromuscular blocking agent. It has a mono-quaternary structure and is a weaker nicotinic antagonist than PANCURONIUM.
See also: Rocuronium (has active moiety).
Rocuronium bromide
CAS No.: 119302-91-9
VCID: VC20753133
Molecular Formula: C32H53BrN2O4
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionRocuronium bromide functions by competing with acetylcholine for binding sites on the nicotinic receptors at the motor end plate, preventing muscle contraction. Unlike depolarizing agents like succinylcholine, which cause continuous depolarization, rocuronium results in muscle relaxation through receptor blockade. Pharmacokinetics
Rocuronium bromide is utilized in various clinical settings:
The recommended initial dose for adults is typically 0.6 mg/kg for standard intubation, with higher doses (up to 1.2 mg/kg) used for rapid sequence intubation. Dosing must be individualized based on patient response and clinical judgment.
While generally well-tolerated, rocuronium bromide can cause side effects such as:
Precautions should be taken in individuals with a history of neuromuscular diseases or compromised renal function.
The effects of rocuronium can be reversed using agents such as:
Recent studies have explored various aspects of rocuronium bromide:
Rocuronium bromide remains a crucial agent in modern anesthesia practice due to its efficacy and relatively favorable safety profile. Ongoing research continues to refine its applications and improve patient outcomes during surgical procedures. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 119302-91-9 | |||||||||
Product Name | Rocuronium bromide | |||||||||
Molecular Formula | C32H53BrN2O4 | |||||||||
Molecular Weight | 609.7 g/mol | |||||||||
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |||||||||
Standard InChI | InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |||||||||
Standard InChIKey | OYTJKRAYGYRUJK-FMCCZJBLSA-M | |||||||||
Isomeric SMILES | CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |||||||||
SMILES | CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |||||||||
Canonical SMILES | CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |||||||||
Physical Description | Solid | |||||||||
Solubility | Complete 2.84e-05 g/L |
|||||||||
Synonyms | 1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)- Esmeron Esmerone ORG 9426 ORG-9426 ORG9426 pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide rocuronium rocuronium bromide Zemuron |
|||||||||
PubChem Compound | 441351 | |||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume